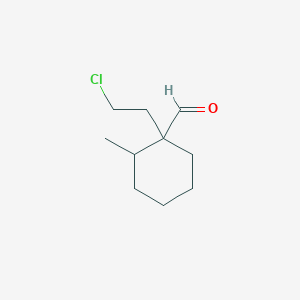
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloroethyl group and a carbaldehyde group
Preparation Methods
The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the reaction of 2-methylcyclohexanone with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and a cyclohexane ring but has a nitrosourea functional group instead of a carbaldehyde group.
1-(2-Chloroethyl)-2-methylcyclohexane: This compound lacks the carbaldehyde group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological processes.
Biological Activity
1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique chemical structure, has been studied for its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : C10H13ClO
- Molecular Weight : 188.67 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modifying biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to receptors, influencing signaling pathways and cellular responses.
Biological Activity Studies
Research has focused on evaluating the compound's efficacy in various biological assays. Below are summarized findings from notable studies:
| Study | Biological Activity Observed | Methodology |
|---|---|---|
| Study 1 | Antitumor activity in vitro | Cell line assays measuring proliferation inhibition |
| Study 2 | Antimicrobial properties | Disk diffusion method against bacterial strains |
| Study 3 | Cytotoxic effects on cancer cells | MTT assay to assess cell viability |
Case Studies
Several case studies have highlighted the biological significance of this compound:
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
- Antimicrobial Effects : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antimicrobial activity, suggesting potential applications in developing new antibiotics.
- Neuroprotective Properties : Research exploring the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cell cultures, indicating a possible role in neurodegenerative disease treatment.
Properties
Molecular Formula |
C10H17ClO |
|---|---|
Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-(2-chloroethyl)-2-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H17ClO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3 |
InChI Key |
QXHSPOVUVLWJSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CCCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















